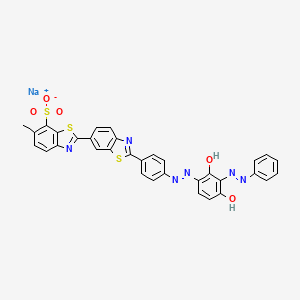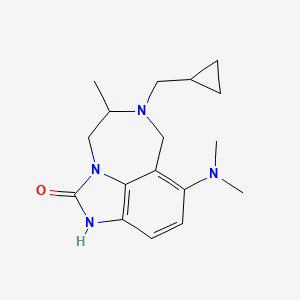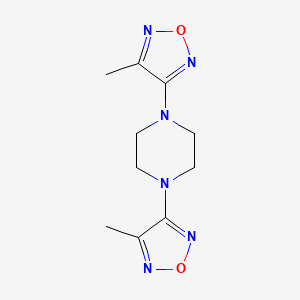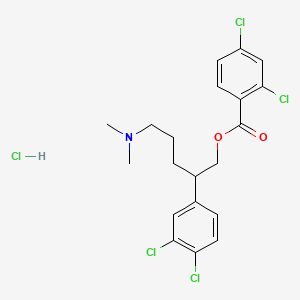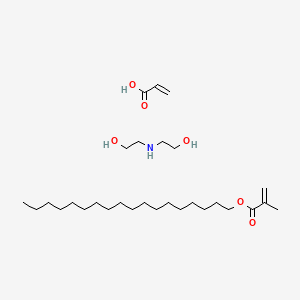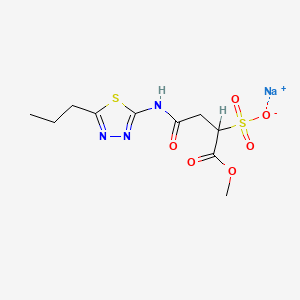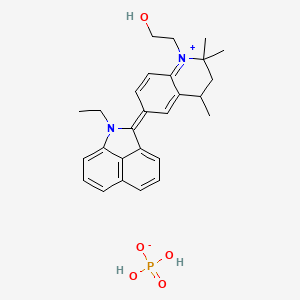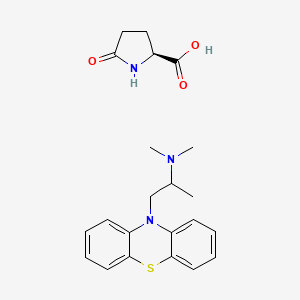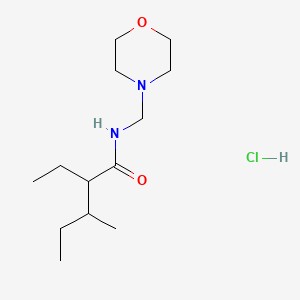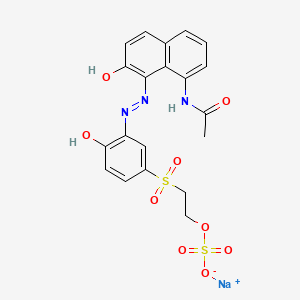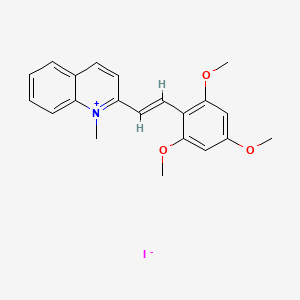
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide is a chemical compound with the molecular formula C21H22INO3 It is known for its unique structure, which includes a quinolinium core and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide typically involves the reaction of quinoline derivatives with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The resulting product is then treated with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles are employed under conditions that favor substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in various substituted quinolinium compounds.
Applications De Recherche Scientifique
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, while the quinolinium core facilitates the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinium, 1-methyl-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, iodide: Similar structure but with different substitution pattern on the phenyl ring.
Quinolinium, 1-methyl-2-(2-(2,4-dimethoxyphenyl)ethenyl)-, iodide: Lacks one methoxy group compared to the original compound.
Uniqueness
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110816-65-4 |
|---|---|
Formule moléculaire |
C21H22INO3 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-11+; |
Clé InChI |
BSZCJECWUBRILW-CALJPSDSSA-M |
SMILES isomérique |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3OC)OC)OC.[I-] |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


